

A Comparative Guide to the Synthesis of Methyl 4-methoxybutanoate

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Compound of Interest

Compound Name: **Methyl 4-methoxybutanoate**

Cat. No.: **B1268158**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for **Methyl 4-methoxybutanoate**, a valuable ester in various chemical research and development applications. We will explore an established method and two viable alternative pathways, presenting their respective experimental data, detailed protocols, and visual representations of the synthetic workflows.

Comparison of Synthetic Routes

The synthesis of **Methyl 4-methoxybutanoate** can be approached from several starting materials. Below is a summary of the key quantitative data for three distinct routes, allowing for a direct comparison of their efficiency and reaction conditions.

Route	Starting Material	Key Transformation	Reagent s	Reaction Time	Tempera ture	Yield (%)	Purity (%)
1	γ -Butyrolactone	Ring-opening and Etherification	Methanol, Trimethyl orthoformate, H_2SO_4	26 hours	60 °C	80	>98 (after distillation)
2	Methyl 4-hydroxybutanoate	Williamson Ether Synthesis	Sodium Hydride, Methyl Iodide	Not Specified	Not Specified	High (implied)	Not Specified
3	Methyl 4-chlorobutyrate	Nucleophilic Substitution	Sodium Methoxide	5 hours	80-115 °C	High (implied)	Not Specified

Synthetic Route Diagrams

The following diagrams illustrate the chemical transformations for each synthetic pathway.

Route 1: From γ -Butyrolactone

γ -Butyrolactone

Methanol, Trimethyl orthoformate, H_2SO_4
 60°C , 26h

Methyl 4-methoxybutanoate

Route 2: From Methyl 4-hydroxybutanoate

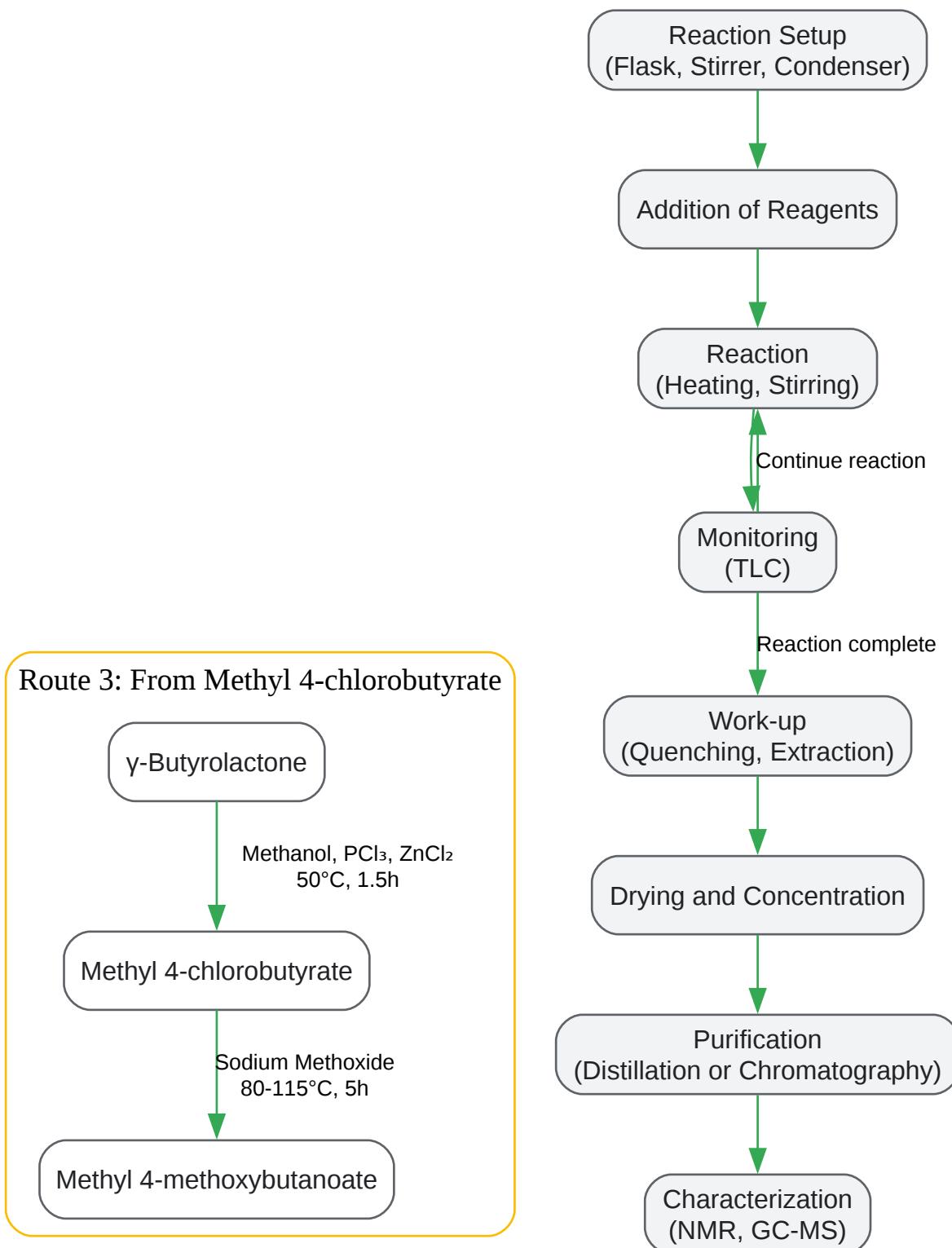
Mono-methyl succinate

1. Isobutyl chloroformate, TEA
2. NaBH_4

Methyl 4-hydroxybutanoate

NaH , Methyl Iodide

Methyl 4-methoxybutanoate

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